molecular formula C15H22N6S B6762940 N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine

N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine

Cat. No.: B6762940
M. Wt: 318.4 g/mol
InChI Key: FDIXXCRSJCVJCC-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrimidine ring

Properties

IUPAC Name

N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6S/c1-20(2)14-16-6-3-13(19-14)11-18-12-4-8-21(9-5-12)15-17-7-10-22-15/h3,6-7,10,12,18H,4-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIXXCRSJCVJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally, the attachment of the pyrimidine ring. Common reagents used in these reactions include thionyl chloride, piperidine, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may also be employed to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiazole or pyrimidine derivatives .

Scientific Research Applications

N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects. For instance, it may bind to DNA or proteins, altering their function and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]benzamide
  • N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyridine

Uniqueness

Compared to similar compounds, N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine exhibits unique properties due to the presence of the pyrimidine ring, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

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